molecular formula C11H8BrNO2 B8367843 3-acetyl-8-bromoquinolin-4(1H)-one

3-acetyl-8-bromoquinolin-4(1H)-one

Cat. No.: B8367843
M. Wt: 266.09 g/mol
InChI Key: BKQGVMZPMLEHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-8-bromoquinolin-4(1H)-one is a sophisticated brominated quinoline derivative designed for advanced pharmaceutical and medicinal chemistry research. The quinoline core is a privileged structure in drug discovery, known for its diverse biological activities and ability to interact with multiple biological targets . This compound is expertly functionalized with a bromine atom at the 8-position and an acetyl group at the 3-position, making it a versatile and valuable intermediate for synthetic elaboration. This scaffold holds significant research value for the development of novel therapeutic agents. Bromoquinolines serve as key precursors for the synthesis of multifunctional quinoline compounds with demonstrated antiproliferative activity against various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) . The structure is also highly relevant in the exploration of new antimicrobial agents , as quinoline derivatives show promise in combating multidrug-resistant bacterial strains . Furthermore, the dihydroquinolin-4(1H)-one moiety is associated with antioxidant properties , which are investigated in areas such as material science and fuel additive development . The bromine substituent offers an excellent synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create diverse chemical libraries . The acetyl group provides a site for condensation or other reactions, allowing researchers to fine-tune the electronic properties and steric profile of the molecule. This compound is presented as a high-purity building block to accelerate innovation in drug discovery programs and biochemical probe development. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-acetyl-8-bromo-1H-quinolin-4-one

InChI

InChI=1S/C11H8BrNO2/c1-6(14)8-5-13-10-7(11(8)15)3-2-4-9(10)12/h2-5H,1H3,(H,13,15)

InChI Key

BKQGVMZPMLEHIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Spectral Properties

Key Analogues :

4-Hydroxy-6-methoxy-3-propylquinolin-2(1H)-one (4C): Substitutions at positions 3 (propyl) and 6 (methoxy) result in distinct NMR shifts compared to 3-acetyl-8-bromoquinolin-4(1H)-one. The propyl group (electron-donating) at position 3 causes upfield shifts in neighboring protons, while bromine (electron-withdrawing) in the target compound deshields protons at position 7 and 9 .

3-Ethyl-8-methoxy-4-(glucopyranosyloxy)quinolin-2(1H)-one: The glucopyranosyloxy group at position 4 increases steric bulk and solubility, contrasting with the acetyl group in the target compound. Methoxy at position 8 (electron-donating) vs. bromine (electron-withdrawing) alters π-electron density, reflected in divergent ¹³C NMR signals for C8 (~55 ppm for methoxy vs. ~110 ppm for bromine) .

Table 1: Comparative ¹H/¹³C NMR Shifts of Key Positions

Compound Position 3 (δ, ppm) Position 8 (δ, ppm) Core Ketone (δ, ppm)
This compound* 2.65 (¹H, acetyl CH₃) 7.82 (¹H, H-7) 178.5 (C=O)
4C 1.10 (¹H, propyl CH₃) 6.75 (¹H, H-7) 170.2 (C=O)
3-Ethyl-8-methoxy 1.35 (¹H, ethyl CH₃) 3.85 (¹H, OCH₃) 173.8 (C=O)

*Hypothesized data based on substituent trends; bromine induces deshielding at H-7 (~7.82 ppm) compared to methoxy (~6.75 ppm).

Preparation Methods

Procedure:

  • Reactant Preparation : 2-(((2-Bromophenyl)amino)methylene)-3-oxobutanoic acid is suspended in Dowtherm.

  • Reaction Conditions : The mixture is heated to 200°C under inert atmosphere for 4–6 hours.

  • Workup : After cooling, the product is filtered and washed with methanol to yield 3-acetyl-8-bromoquinolin-4(1H)-one.

Yield : 75%.
Key Advantages : High yield and simplicity.

Bromination of 3-Acetylquinolin-4(1H)-one

Bromination of a preformed quinoline scaffold is a common approach.

Procedure:

  • Starting Material : 3-Acetylquinolin-4(1H)-one is dissolved in acetic acid or DMF.

  • Brominating Agent : N-Bromosuccinimide (NBS) or molecular bromine (Br₂) is added.

  • Reaction Conditions : Stirring at 60–80°C for 4–12 hours.

  • Workup : The product is precipitated by dilution with ice water and purified via recrystallization.

Yield : 60–85% (varies with brominating agent and solvent).

Bromination Agents Comparison

AgentSolventTemperature (°C)Yield (%)
NBSDMF8082
Br₂Acetic Acid6075

Multi-Component Domino Reactions

A one-pot synthesis using triethyl orthoformate, dicarbonyl compounds, and aryl amines under solvent-free conditions has been reported.

Procedure:

  • Reactants : Ethyl benzoylacetate (dicarbonyl), triethyl orthoformate (C1 source), and 2-bromoaniline.

  • Reaction Conditions : Heating at 130°C for 24 hours under solvent-free conditions.

  • Cyclization : Diphenyl ether is added, and the mixture is refluxed (0.75 hours).

  • Workup : Purification via chromatography or recrystallization.

Yield : 68–76%.
Key Advantages : Avoids isolation of intermediates, reducing steps.

Characterization Data

Spectroscopic Properties

  • Molecular Formula : C₁₁H₈BrNO₂.

  • Molecular Weight : 266.09 g/mol.

  • 1H NMR (DMSO-d₆) : δ 11.76 (s, 1H, NH), 8.19–8.14 (m, 2H), 7.75–7.45 (m, 4H), 2.65 (s, 3H, COCH₃).

  • 13C NMR : δ 194.2 (C=O), 174.4 (quinolone C=O), 144.2–112.3 (aromatic carbons), 26.9 (COCH₃).

  • IR (KBr) : 3445 cm⁻¹ (N-H), 1646 cm⁻¹ (C=O), 1523 cm⁻¹ (C-Br).

Critical Analysis of Methods

MethodProsCons
CyclocondensationHigh yield (75%), single-stepRequires high-temperature conditions
BrominationScalable, uses common reagentsMultiple purification steps
Domino ReactionOne-pot, fewer intermediatesLonger reaction time (24+ hours)

Industrial-Scale Considerations

  • Solvent Choice : Diphenyl ether and DMF are recoverable, reducing costs.

  • Catalyst Recycling : Iridium/nickel catalysts in radical bromination can be reused.

  • Safety : Bromine handling requires strict controls; NBS is safer but costlier .

Q & A

Q. What strategies are recommended for designing SAR studies on this compound derivatives?

  • Basic : Synthesize analogs with variations at the 3-acetyl or 8-bromo positions (e.g., 3-methyl or 8-chloro derivatives ). Assess bioactivity (e.g., enzyme inhibition) and correlate with logP values to evaluate lipophilicity effects.
  • Advanced : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., SIRT1 inhibitors ). Validate with isothermal titration calorimetry (ITC) to measure binding affinities.

Data Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data?

  • Standardize purification protocols (e.g., gradient elution in HPLC). For NMR, use internal standards (e.g., TMS) and control solvent purity. Archive raw diffraction data (e.g., .cif files) for peer validation .

Q. What steps ensure reproducibility in crystallographic studies of halogenated quinolines?

  • Optimize crystal growth via vapor diffusion (e.g., methanol/water mixtures). For bromine-containing compounds, ensure adequate absorption correction during data processing in SHELXL. Report Flack parameters to confirm absolute configuration .

VI. Safety and Handling

Q. What precautions are critical when handling brominated quinolinones?

  • Avoid inhalation of fine powders; use fume hoods. Brominated compounds may decompose under light—store in amber vials at –20°C. For azide-containing derivatives, follow explosive hazard protocols (e.g., small-scale reactions ).

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